Product packaging for LY 487379-d3 Hydrochloride(Cat. No.:)

LY 487379-d3 Hydrochloride

Cat. No.: B1152503
M. Wt: 491.93
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Description

Contextualization within Metabotropic Glutamate (B1630785) Receptor (mGluR) Group II Modulation

LY 487379 is recognized as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). wikipedia.orgbio-techne.comncats.io Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are crucial for fast synaptic transmission. news-medical.net Metabotropic glutamate receptors, including mGlu2, modulate the release of glutamate and its postsynaptic effects. news-medical.net

The mGluR family is divided into three groups. Group II, which includes mGlu2 and mGlu3 receptors, is a target for therapeutic intervention in a variety of neurological and psychiatric disorders. nih.gov LY 487379 enhances the effect of glutamate specifically at the mGlu2 receptor, showing significantly less activity at the mGlu3 receptor. bio-techne.com This selectivity makes it a valuable tool for studying the specific functions of the mGlu2 receptor subtype. wikipedia.org Research has explored the potential of mGlu2/3 agonists and PAMs like LY 487379 as antipsychotic and anxiolytic agents. wikipedia.orgresearchgate.net

Rationale for Deuteration Strategy in Chemical Biology and Preclinical Studies

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed in drug development to alter the pharmacokinetic properties of a compound. nih.govresearchgate.netnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to cleavage, particularly during metabolic processes mediated by enzymes like the cytochrome P450 system. bioscientia.deresearchgate.net

This increased metabolic stability can lead to several potential advantages in preclinical studies:

Improved Pharmacokinetics: Deuteration can slow the rate of metabolism, potentially leading to a longer half-life, increased exposure (AUC), and higher maximum plasma concentrations (Cmax) of the compound. nih.govnih.gov This may allow for less frequent administration in experimental settings.

Reduced Metabolic Switching: By blocking or slowing metabolism at a specific site, deuteration can prevent the formation of certain metabolites, which may have undesirable properties. bioscientia.de

Enhanced Safety Profile: A lower rate of metabolism can sometimes lead to a reduction in the formation of toxic metabolites, thereby improving the safety profile of the parent compound. researchgate.netassumption.edu

The development of deuterated compounds like LY 487379-d3 Hydrochloride allows researchers to investigate whether these theoretical advantages translate into tangible benefits for a specific molecule.

Historical Development and Initial Research Applications of LY 487379

LY 487379, the non-deuterated parent compound, was identified as a selective positive allosteric modulator of mGlu2 receptors. ncats.io Its discovery spurred numerous research programs aimed at exploring the therapeutic potential of mGlu2 potentiators for psychiatric conditions. news-medical.net

Initial research demonstrated that LY 487379 potentiates the activity of glutamate at mGlu2 receptors with high selectivity over other mGlu receptor subtypes. bio-techne.commedchemexpress.com It binds to a site on the receptor distinct from the glutamate binding site, known as an allosteric site. news-medical.netnih.gov

Early preclinical studies investigated the effects of LY 487379 in various animal models. Research has shown its potential to reverse behavioral and synaptic dysfunctions induced by chronic stress, suggesting a role in resilience to stress-related disorders. nih.gov Other studies have explored its effects on cognitive functions, with some findings indicating it can promote cognitive flexibility. bio-techne.commedchemexpress.com The compound has also been studied in models of schizophrenia and Parkinson's disease. researchgate.netnih.govresearchgate.net

Interactive Data Table: Chemical Properties of LY 487379 Hydrochloride

Property Value
Molecular Formula C21H19F3N2O4S.HCl
Molecular Weight 488.91 g/mol
CAS Number 353229-59-1
PubChem ID 56972206
InChI Key LPWFRDWTOKLHJC-UHFFFAOYSA-N

Interactive Data Table: Selectivity of LY 487379

Receptor EC50 (µM)
mGlu2 1.7
mGlu3 > 10

Properties

Molecular Formula

C₂₁H₁₇D₃ClF₃N₂O₄S

Molecular Weight

491.93

Synonyms

2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide-d3

Origin of Product

United States

Molecular and Cellular Pharmacology of Ly 487379

Target Receptor Identification and Characterization: mGluR2 Positive Allosteric Modulation

LY 487379 is recognized as a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). medchemexpress.comrndsystems.comtocris.comwikipedia.org Unlike orthosteric agonists that directly bind to the glutamate recognition site, LY 487379 binds to a distinct allosteric site on the receptor. patsnap.com This binding potentiates the receptor's response to the endogenous ligand, glutamate, thereby enhancing its natural signaling activity. medchemexpress.comrndsystems.comtocris.com The modulation is positive, meaning it increases the affinity and/or efficacy of glutamate at the mGluR2 receptor. researchgate.net This mechanism allows for a more nuanced regulation of glutamatergic transmission, as the modulator's effect is dependent on the presence of endogenous glutamate. patsnap.com

Binding Affinity and Selectivity Profiles

LY 487379 exhibits a notable selectivity for the mGluR2 subtype over other metabotropic glutamate receptors. medchemexpress.comrndsystems.comtocris.com Its potency as a PAM is demonstrated by its effective concentration (EC₅₀) in functional assays. Specifically, in studies measuring glutamate-stimulated [³⁵S]GTPγS binding, LY 487379 shows an EC₅₀ value of 1.7 μM for human mGluR2 receptors. medchemexpress.comrndsystems.comtocris.commedchemexpress.com In contrast, its activity at the closely related mGluR3 receptor is significantly lower, with an EC₅₀ value greater than 10 μM. medchemexpress.comrndsystems.comtocris.commedchemexpress.com Furthermore, research has indicated that LY 487379 is devoid of any significant activity at mGluR5 and mGluR7 receptors, highlighting its specificity for the mGluR2 subtype. rndsystems.comtocris.com

Receptor SubtypeEC₅₀ (μM)
mGluR21.7
mGluR3>10
mGluR5Inactive
mGluR7Inactive

Allosteric Site Interactions and Conformational Dynamics

Positive allosteric modulators of mGluR2, including LY 487379, are understood to bind within the seven-transmembrane (7TM) domain of the receptor. patsnap.comelifesciences.org This interaction induces a conformational change in the receptor that enhances its response to glutamate. elifesciences.org Studies on mGluR2 PAMs have shown that these molecules can directly act as agonists, capable of driving the activation of the receptor by reorienting the transmembrane domain dimers, even independently of the ligand-binding domains. elifesciences.orgnih.gov This suggests a dynamic interplay between the allosteric modulator, the transmembrane domains, and the ultimate activation state of the receptor. The binding of a PAM like LY 487379 is thought to stabilize an active conformation of the mGluR2, thereby lowering the energy barrier for glutamate-induced activation.

Downstream Signaling Pathways and Intracellular Cascades

As a G-protein coupled receptor (GPCR), the activation of mGluR2 by glutamate, potentiated by LY 487379, initiates a cascade of intracellular signaling events. These pathways ultimately modulate neuronal excitability and synaptic transmission.

Modulation of G-protein Coupled Receptor (GPCR) Signaling

The mGluR2 receptor is canonically coupled to the Gαi/o class of inhibitory G-proteins. nih.govnih.gov Upon activation, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov By enhancing the effect of glutamate, LY 487379 amplifies this inhibitory signaling cascade. This modulation of GPCR signaling is a key mechanism through which LY 487379 exerts its pharmacological effects. The potentiation of the Gαi/o pathway leads to a reduction in neurotransmitter release at presynaptic terminals where mGluR2 is predominantly located. nih.gov

Impact on Second Messenger Systems (e.g., [³⁵S]GTPγS binding)

A direct method to assess the activation of G-protein coupled receptors is through [³⁵S]GTPγS binding assays. This assay measures the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit, which is a critical step in G-protein activation. nih.gov It has been consistently demonstrated that LY 487379 potentiates glutamate-stimulated [³⁵S]GTPγS binding in cells expressing mGluR2. medchemexpress.comrndsystems.comtocris.commedchemexpress.com This finding provides direct evidence that LY 487379 enhances the coupling of the mGluR2 receptor to its cognate G-proteins, thereby amplifying the first step in the downstream signaling cascade. The EC₅₀ of 1.7 μM for this potentiation at mGluR2 further quantifies its efficacy in modulating this second messenger system. medchemexpress.comrndsystems.comtocris.commedchemexpress.com

Influence on Protein Phosphorylation Events (e.g., ERK1/2, Elk-1)

The signaling cascades initiated by mGluR2 activation can influence various downstream protein phosphorylation events, which are crucial for regulating cellular processes, including gene expression and synaptic plasticity. One important pathway involves the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Research has shown that LY 487379 can modulate the phosphorylation state of ERK1/2. Specifically, in a mouse model, pretreatment with LY 487379 was found to block cocaine-induced phosphorylation of ERK1/2 in the striatum. nih.govnih.gov

Furthermore, the influence of LY 487379 extends to downstream transcription factors. Elk-1, a member of the Ternary Complex Factor family of transcription factors, is a known substrate of the ERK pathway. nih.gov Consistent with its effect on ERK1/2, LY 487379 also blocked the cocaine-induced phosphorylation of Elk-1. nih.govnih.gov This demonstrates that the modulatory effects of LY 487379 on mGluR2 signaling can propagate down to the level of nuclear transcription factors, potentially influencing long-term changes in neuronal function.

ProteinEffect of LY 487379 on Stimulant-Induced Phosphorylation
ERK1/2Blocked
Elk-1Blocked

Receptor Localization and Distribution in Experimental Brain Regions

The therapeutic and pharmacological actions of LY487379 are intrinsically linked to its interaction with group II metabotropic glutamate receptors (mGluRs), specifically the mGlu2 and mGlu3 subtypes. Understanding the precise anatomical and subcellular distribution of these receptors within the central nervous system is crucial for elucidating the compound's mechanism of action. Group II mGlu receptors are widely but differentially expressed throughout the mammalian brain, with a primary localization on presynaptic axonal terminals. frontiersin.orgnih.gov This strategic positioning allows them to modulate neurotransmitter release and regulate synaptic transmission. nih.gov

Studies have revealed that mGlu2 and mGlu3 receptors have distinct yet overlapping expression patterns in both human and rodent brains. nih.gov In general, mGlu2/3 receptors are found diffusely across broad regions of the central nervous system. frontiersin.orgnih.gov At a subcellular level, these receptors are predominantly situated presynaptically in an area outside the active zone of axonal terminals. frontiersin.orgnih.gov However, postsynaptic localization has also been observed for both subtypes. frontiersin.orgnih.govnih.gov Furthermore, mGlu3 receptors are highly expressed in glial cells, suggesting a role in glia-neuron communication. nih.gov

In human brain tissue, high levels of mGluR2 and mGluR3 expression are consistently observed in cortical areas. nih.gov The hippocampus expresses relatively high levels of mGluR2, while it contains the highest levels of mGluR3. nih.gov In contrast, the distribution in the basal ganglia differs significantly between the two subtypes. The caudate nucleus and nucleus accumbens express low levels of mGluR2 but show high levels of mGluR3 protein. nih.gov

Research in rodent models provides a more granular view of this distribution. For instance, mGluR2 receptors are highly expressed in the basolateral and central nuclei of the amygdala. researchgate.net In the striatum, neurons showing mGlu2-like immunoreactivity are identified as large aspiny neurons, which may correspond to cholinergic interneurons. frontiersin.orgnih.gov The differential distribution between cortical and subcortical regions is a key feature of these receptors.

The following tables summarize the observed distribution and expression levels of mGlu2 and mGlu3 receptors in various brain regions based on preclinical and human post-mortem studies.

Table 1: Regional Distribution of mGlu2 Receptor Expression

Brain Region Expression Level Species
Cortical Areas
Dorsolateral Prefrontal Cortex (DLPFC) High Human
Anterior Cingulate Cortex High Human
Orbitofrontal Cortex High Human
Parietal Cortex High Human
Occipital Cortex High Human
Limbic System
Hippocampus High Human
Basolateral Amygdala High Rat
Central Amygdala High Rat
Basal Ganglia
Caudate Nucleus Low Human
Nucleus Accumbens Low Human
Other Regions
Thalamus Lowest Human

Data synthesized from multiple research findings. nih.gov

Table 2: Regional Distribution of mGlu3 Receptor Expression

Brain Region Expression Level Species
Cortical Areas
General Cortical Regions Evenly Distributed Human
Limbic System
Hippocampus Highest Human
Basal Ganglia
Caudate Nucleus High Human
Nucleus Accumbens High Human
Other Regions
Thalamus Moderate Human
Cerebellum Moderate Human

Data synthesized from multiple research findings. nih.govnih.gov

This differential localization is significant. For example, the lower expression of mGluR2 and mGluR3 in human nucleus accumbens and caudate nucleus, regions that receive dense dopamine (B1211576) projections, may be important for the modulatory role these receptors play in dopamine neurotransmission. nih.gov The widespread cortical distribution aligns with the proposed role of mGluR2/3 agonists in modulating cognitive functions, as activity in the medial prefrontal cortex is affected by compounds like LY487379. nih.gov

Preclinical Pharmacodynamics and Efficacy in Non Human Experimental Models

In Vitro Pharmacological Characterization in Recombinant and Native Cell Systems

The initial characterization of LY 487379 in recombinant cell lines established its profile as a potent and selective mGluR2 PAM. In functional assays using cells expressing human mGluR subtypes, LY 487379 demonstrated no intrinsic agonist or antagonist activity on its own. However, it significantly potentiated glutamate-stimulated responses specifically at the mGluR2 receptor.

One key method used to determine this activity is the [³⁵S]GTPγS binding assay, which measures G-protein activation following receptor stimulation. In cells expressing human mGluR2, LY 487379 potentiated glutamate-stimulated [³⁵S]GTPγS binding with a half-maximal effective concentration (EC₅₀) of 1.7 µM. In contrast, its activity at the closely related mGluR3 receptor was significantly weaker, with an EC₅₀ value greater than 10 µM, highlighting its selectivity for mGluR2. This potentiation results in a leftward shift of the glutamate (B1630785) concentration-response curve, indicating that in the presence of LY 487379, a lower concentration of glutamate is needed to achieve the same level of receptor activation.

Further studies have explored the interaction of LY 487379 with mGluR heterodimers. While LY 487379 strongly potentiates the effect of glutamate on mGluR2 homodimers, its effect is reported to be very weak on mGluR2-mGluR4 heterodimers, suggesting that the quaternary structure of the receptor complex can influence the modulatory effects of the compound.

AssayReceptorParameterValue
[³⁵S]GTPγS BindingHuman mGluR2EC₅₀1.7 µM
[³⁵S]GTPγS BindingHuman mGluR3EC₅₀>10 µM

Ex Vivo Functional Assays in Tissue Slice Preparations

Experiments using ex vivo brain tissue, primarily hippocampal slices, have provided insight into how LY 487379 functions within a preserved neural circuit. The hippocampus is a key brain region for learning, memory, and emotional regulation, and it expresses high levels of mGluR2, which act as presynaptic autoreceptors to inhibit glutamate release.

In studies using rat hippocampal slices, the co-application of LY 487379 was shown to potentiate synaptically evoked mGluR2 responses. This indicates that by enhancing the sensitivity of presynaptic mGluR2 to endogenous glutamate released during synaptic activity, LY 487379 can effectively strengthen the negative feedback mechanism that controls glutamate release.

Furthermore, in hippocampal slices from mice subjected to chronic restraint stress—a model known to downregulate mGluR2 expression and impair synaptic function—LY 487379 was able to reverse the stress-induced deficits in the electrophysiological profile of glutamatergic transmission in the dentate gyrus. nih.gov This suggests that even under pathological conditions where receptor expression may be compromised, allosteric modulation can restore physiological function. nih.gov

In Vivo Behavioral and Physiological Effects in Animal Models

The role of LY 487379 in modulating motor control has been primarily investigated in the context of psychosis models rather than models of movement disorders like Parkinson's disease. Extrapyramidal symptoms, which involve involuntary movements and are a common side effect of some antipsychotic drugs, are a key concern in psychiatric medicine. physio-pedia.compocn.comnih.govnarayanahealth.org

In rodent models, the focus has been on drug-induced hyperlocomotion, which is considered a surrogate for the positive symptoms of psychosis. For example, LY 487379 was shown to inhibit the hyperlocomotor activity induced by the NMDA receptor antagonist phencyclidine (PCP). This effect is consistent with the hypothesis that by reducing excessive glutamate release via mGluR2 potentiation, LY 487379 can normalize aberrant motor activity associated with glutamatergic hyperfunction.

There is limited publicly available research on the effects of LY 487379 in rodent models of antipsychotic-induced catalepsy or in non-human primate models of movement disorders.

LY 487379 has been extensively profiled in animal models relevant to schizophrenia and stress-related disorders, showing promising therapeutic-like effects.

In a rat model of cognitive dysfunction relevant to schizophrenia, the attentional set-shifting task (ASST), LY 487379 was found to promote cognitive flexibility. nih.gov Rats treated with the compound required significantly fewer trials to reach the criterion during the extradimensional shift phase of the task, a phase that is particularly sensitive to prefrontal cortex function. nih.gov In another test, the differential reinforcement of low-rate (DRL) 72-second schedule, which assesses impulsive-like responding, LY 487379 decreased the response rate and increased the number of rewards obtained, indicating improved behavioral inhibition. nih.gov

In models of psychosis, LY 487379 reverses amphetamine-induced deficits in prepulse inhibition, a measure of sensorimotor gating that is deficient in schizophrenic patients. In studies on the long-term effects of chronic stress, LY 487379 reversed behavioral maladaptations in mice, such as the increased immobility time observed in the tail suspension test, a model used to assess depressive-like states. nih.gov

Animal ModelBehavioral TestKey Finding with LY 487379Implied Therapeutic Effect
Rat (Schizophrenia Model)Attentional Set-Shifting Task (ASST)Fewer trials needed for extradimensional shift. nih.govImproved cognitive flexibility. nih.gov
Rat (Schizophrenia Model)Differential Reinforcement of Low-Rate (DRL)Decreased response rate, increased rewards. nih.govReduced impulsivity. nih.gov
Rodent (Psychosis Model)PCP-Induced HyperlocomotionInhibition of hyperlocomotor activityAntipsychotic-like
Rodent (Psychosis Model)Amphetamine-Induced Prepulse Inhibition DeficitReversal of the deficitAntipsychotic-like
Mouse (Chronic Stress Model)Tail Suspension TestReversal of stress-induced immobility. nih.govAntidepressant/Anxiolytic-like

The behavioral effects of LY 487379 are underpinned by distinct physiological and neurochemical changes in the brain. In vivo microdialysis studies in rats have shown that LY 487379 significantly enhances the extracellular levels of norepinephrine (B1679862) and serotonin (B10506) in the medial prefrontal cortex. nih.gov This finding suggests that the compound's effects on cognition and mood may be mediated, in part, by modulating these key monoamine neurotransmitter systems. nih.gov

At the synaptic level, as demonstrated in ex vivo slice preparations, LY 487379 can reverse chronic stress-induced synaptic dysfunction in the dentate gyrus. nih.gov This restoration of normal synaptic transmission in a critical hippocampal subregion likely contributes to the reversal of behavioral deficits observed in stressed animals. nih.gov Direct in vivo electrophysiological studies detailing the compound's effect on neuronal firing rates are limited in the available literature.

Investigational Studies on Neuroprotective Effects in Experimental Models

The potential neuroprotective effects of modulating group II mGluRs have been a subject of investigation, largely based on the premise that reducing excessive glutamate release can prevent excitotoxicity—a key mechanism of neuronal injury in various neurological disorders. researchgate.net

While orthosteric agonists for mGluR2/3, such as LY379268, have shown neuroprotective properties in several models of brain ischemia and excitotoxicity, the evidence for LY 487379 is less clear and, in some cases, contradictory. researchgate.net One review of the literature noted a study in which an mGluR2 enhancer, identified as LY 487379, reportedly exacerbated neuronal damage in an ischemic model. researchgate.net This finding is in contrast to the protective effects generally seen with group II mGluR agonists and suggests that the specific mechanism of allosteric modulation might have different downstream consequences compared to direct agonism under conditions of severe ischemic stress. Further research is needed to clarify the potential role, if any, of LY 487379 in neuroprotection.

Preclinical Pharmacokinetics and Metabolism in Experimental Systems

Absorption and Distribution Kinetics in Research Organisms

The absorption and distribution of a compound determine its concentration and residence time at the target site of action. For centrally active agents like LY487379, brain penetration is a key parameter. Preclinical studies typically evaluate these kinetics in rodent models, such as rats, following various administration routes.

While specific pharmacokinetic parameters for LY487379 are not extensively published, initial research into this class of compounds indicated challenges such as poor bioavailability and a short duration of action, which limited extensive in vivo characterization. nih.gov This suggests that oral absorption of LY487379 may be limited. In preclinical studies, it has often been administered via intraperitoneal (i.p.) injection to ensure systemic exposure for pharmacological evaluation in rats. medchemexpress.comresearchgate.netnih.gov

The distribution of a compound is described by its volume of distribution (Vd), which relates the amount of drug in the body to its concentration in the plasma. For other mGluR2 PAMs that have been studied in rats, moderate Vd values have been observed, suggesting primary distribution in plasma and extracellular fluids rather than extensive tissue accumulation. nih.gov The ability to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system is a critical attribute for mGluR2 modulators.

Table 1: Illustrative Pharmacokinetic Parameters for a Preclinical mGluR2 PAM in Rats

This table presents example data from a representative compound of the same class to illustrate typical pharmacokinetic values obtained in preclinical studies, as specific data for LY487379 is not publicly available.

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose 2 mg/kg10 mg/kg
Cmax -0.4 µM
Tmax -1.5 h
AUC (0-inf) 1.2 µMh0.9 µMh
Clearance (CL) 25 mL/min/kg-
Volume of Distribution (Vdss) 2.1 L/kg-
Half-life (t½) 1.8 h2.5 h
Oral Bioavailability (F%) -30%

Biotransformation Pathways and Metabolite Identification in Preclinical Matrices

Biotransformation, or drug metabolism, is the process by which a drug is chemically modified by the body, typically to facilitate its elimination. These processes are primarily carried out by enzymes in the liver. Identifying the metabolic pathways and the resulting metabolites is crucial, as metabolites can be active, inactive, or even toxic.

Specific metabolite identification studies for LY487379 have not been detailed in publicly accessible literature. However, based on its chemical structure—which includes a methoxyphenyl group, a pyridine (B92270) ring, and a trifluoroethylsulfonyl moiety—several metabolic pathways can be predicted. Common phase I reactions for such a molecule would likely involve:

Oxidation: Hydroxylation of the aromatic rings or the pyridine ring.

O-demethylation: Removal of the methyl group from the methoxy (B1213986) substituent.

In some cases, metabolic "soft spots" can be identified and modified to improve a compound's pharmacokinetic profile. For instance, in the development of other CNS-active compounds, deuterium (B1214612) atoms have been strategically incorporated to block sites of rapid metabolism, thereby reducing clearance and extending the compound's half-life. nih.gov Following phase I reactions, the resulting metabolites would likely undergo phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.

Excretion Mechanisms in Experimental Models

Excretion is the final step in the removal of a drug and its metabolites from the body. The primary routes of excretion are through the kidneys into urine and through the liver into bile and subsequently feces. Preclinical studies in animal models are designed to determine the rate and routes of elimination.

While specific excretion data for LY487379 is not available, small molecule drugs are typically eliminated through a combination of renal and hepatic clearance. The extent of each pathway depends on the physicochemical properties of the parent drug and its metabolites. For compounds that undergo significant metabolism, the more water-soluble metabolites are often readily excreted by the kidneys. Unchanged drug can also be eliminated renally. Biliary excretion is another important pathway, particularly for larger molecules or those that are substrates for specific hepatic transporters.

The Role of Deuteration (d3) in Pharmacokinetic Tracing and Quantification

The designation "d3" in LY487379-d3 Hydrochloride indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This isotopic labeling is a critical tool in modern bioanalysis, particularly in pharmacokinetic studies. nih.gov

LY487379-d3 Hydrochloride serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of the parent compound, LY487379, in biological samples like plasma, serum, or brain tissue. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the SIL-IS is added to every sample.

The key advantages of using a deuterated internal standard are:

Near-Identical Physicochemical Properties: LY487379-d3 has almost the same chemical structure, polarity, and ionization efficiency as LY487379. This ensures that it behaves virtually identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer.

Correction for Variability: It accurately corrects for variability in sample preparation (e.g., extraction recovery) and for matrix effects (ion suppression or enhancement) that can occur during mass spectrometric analysis.

Mass Distinction: Despite its chemical similarity, the d3-labeled standard is easily distinguished from the unlabeled analyte by the mass spectrometer due to its slightly higher molecular weight. This allows for simultaneous but separate detection.

By measuring the ratio of the analyte's response to the internal standard's response, highly accurate and precise quantification of the drug concentration in the biological matrix can be achieved. This technique is the gold standard for pharmacokinetic sample analysis in both preclinical and clinical studies.

Advanced Analytical Methodologies for Research Investigations of Ly 487379 D3 Hydrochloride

Chromatographic Techniques for Quantitative Analysis in Biological Matrices

Chromatographic methods are fundamental to determining the concentration of a compound in complex biological samples, which is essential for pharmacokinetic and pharmacodynamic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of small molecules in biological matrices such as plasma, serum, and tissue homogenates. thermofisher.comresearchgate.netnih.gov This technique offers unparalleled sensitivity and selectivity, allowing for the detection of compounds at very low concentrations.

In a typical research application, a method would be developed to quantify LY 487379. The use of LY 487379-d3 Hydrochloride as an internal standard is a key aspect of this analysis. Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, its slightly higher mass allows it to be distinguished from the non-labeled compound. This co-analysis corrects for variability during sample preparation and analysis, leading to highly accurate and precise quantification. thermofisher.com

The process involves protein precipitation to remove larger molecules from the biological sample, followed by chromatographic separation on a reversed-phase column and detection by a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. nih.gov In SRM, specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard, ensuring high selectivity.

Table 1: Illustrative LC-MS/MS Parameters for Quantitative Analysis

ParameterTypical Condition
Chromatography SystemUltra-High Performance Liquid Chromatography (UHPLC)
ColumnReversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Monitored Transition (Analyte)Specific m/z for LY 487379 Precursor → Product Ion
Monitored Transition (Internal Standard)Specific m/z for LY 487379-d3 Precursor → Product Ion

High-Performance Liquid Chromatography (HPLC), typically coupled with an ultraviolet (UV) detector, is a robust and essential technique for assessing the purity of a compound standard. nih.govsigmaaldrich.com For research-grade this compound, HPLC is used to confirm its chemical purity by separating the main compound from any potential impurities arising from synthesis or degradation. tocris.com The percentage of purity is determined by comparing the peak area of the primary compound to the total area of all detected peaks. This validation is critical to ensure that any observed biological activity is attributable to the compound of interest and not a contaminant.

Spectroscopic Approaches for Structural Elucidation of Metabolites and Impurities in Research Samples

When a compound is studied in a biological system, it can be converted into various metabolites. Identifying the structure of these metabolites, as well as any unknown impurities in a research sample, requires powerful spectroscopic techniques. High-resolution mass spectrometry provides accurate mass data to determine elemental composition, while tandem MS (MS/MS) experiments induce fragmentation that offers clues about the molecule's structure. nih.govnih.gov However, for unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is often required. hyphadiscovery.com

For an isotopically labeled compound like this compound, NMR spectroscopy is the definitive method to confirm the location and extent of deuterium (B1214612) incorporation. While proton (¹H) NMR can be used, the signals from residual protons in highly deuterated positions can be very weak and difficult to analyze accurately. sigmaaldrich.com

A more direct and powerful technique is Deuterium (²H) NMR. This method directly observes the deuterium nuclei, providing a clean spectrum where each unique deuterium environment gives a distinct signal. sigmaaldrich.com This allows researchers to verify that the deuterium atoms are in the intended positions on the molecule and to calculate the isotopic enrichment with high confidence. This confirmation is crucial for its use as a reliable internal standard in quantitative assays.

Radioligand Binding Assays for Receptor Occupancy and Ligand Affinity in Research

Radioligand binding assays are indispensable experimental tools for characterizing the interaction of a compound with its target receptor. For LY 487379, these assays are used to determine its affinity and modulatory effects at the mGluR2 receptor.

As a positive allosteric modulator, LY 487379 does not bind to the same site as the endogenous ligand glutamate (B1630785) but to a different, allosteric site. Its effect is measured by its ability to enhance the binding or function of an orthosteric agonist. Research has shown that LY 487379 potentiates glutamate-stimulated [³⁵S]GTPγS binding, an assay that measures G-protein activation downstream of receptor activation. researchgate.nettocris.commedchemexpress.com These studies have established its selectivity for the human mGluR2 receptor over the mGluR3 receptor. medchemexpress.comimmunomart.com Furthermore, binding assays using radiolabeled orthosteric ligands, such as the agonist [³H]DCG-IV, have demonstrated that LY 487379 increases the binding affinity of these ligands for the mGluR2 receptor. researchgate.net

Table 2: Research Findings from Radioligand Binding Assays for LY 487379

Assay TypeReceptorFindingReference
[³⁵S]GTPγS BindingHuman mGluR2EC₅₀ of 1.7 µM tocris.commedchemexpress.com
[³⁵S]GTPγS BindingHuman mGluR3EC₅₀ of >10 µM tocris.commedchemexpress.com
[³H]DCG-IV BindingRat Cortical MembranesIncreased affinity of the radiolabeled agonist researchgate.net

Imaging Techniques for In Vivo Distribution in Experimental Models (e.g., Autoradiography)

Understanding where a compound distributes within an organism is critical, especially for drugs targeting the central nervous system. Autoradiography is a powerful imaging technique that visualizes the distribution of a radiolabeled compound in thin tissue sections. researchgate.net

In a research context, a radiolabeled version of LY 487379 (e.g., labeled with tritium (B154650) ³H or carbon-¹¹C) could be administered to an experimental animal. After a set time, the brain is sectioned, and the slices are exposed to a film or phosphor imaging plate. researchgate.netnih.gov The resulting image reveals the specific brain regions where the compound has accumulated, providing valuable information about its ability to cross the blood-brain barrier and engage with target tissues where mGluR2 receptors are expressed. nih.govmcmaster.ca This technique provides a high-resolution spatial map of drug distribution that complements quantitative data from other methods.

Synthetic Strategies and Analog Development for Research Applications

Synthesis of LY 487379 and its Deuterated Analog LY 487379-d3

The chemical synthesis of LY 487379, N-(4-(2-methoxyphenoxy)-phenyl)-N-(2,2,2-trifluoroethylsulfonyl)-pyrid-3-ylmethylamine, involves a multi-step process culminating in the assembly of its core components. A plausible synthetic route involves the coupling of a pre-formed secondary amine with a sulfonyl chloride. Specifically, the pyridin-3-ylmethylamine moiety is first N-alkylated with the 4-(2-methoxyphenoxy)aniline (B185882) fragment. The resulting secondary amine is then reacted with 2,2,2-trifluoroethanesulfonyl chloride to yield the final sulfonamide product, LY 487379.

The synthesis of its deuterated analog, LY 487379-d3 Hydrochloride, is designed to introduce a stable isotopic label for use in metabolic studies and as an internal standard in quantitative bioanalysis. The molecular formula C21H17D3ClF3N2O4S suggests that the three deuterium (B1214612) atoms are incorporated as a trideuteromethyl (CD3) group. pharmaffiliates.com Based on the structure, the most logical position for this label is the methoxy (B1213986) group on the phenoxy ring. The synthesis would therefore follow a similar pathway to the parent compound, with a key modification: a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), would be used to introduce the trideuteromethoxy group onto the precursor, 2-(4-aminophenoxy)phenol, before its coupling with the pyridine (B92270) fragment. This targeted introduction of deuterium ensures the strategic placement of the isotopic label with high efficiency.

Isotopic Labeling Methodologies for Research Tracers (e.g., d3)

Isotopic labeling is a technique used to track the passage of a molecule through a biological system. rsc.org Stable isotopes, which are non-radioactive, are commonly employed as tracers in pharmaceutical research to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. Deuterium (²H), a stable isotope of hydrogen, is frequently used for this purpose.

Replacing hydrogen atoms with deuterium can lead to a phenomenon known as the kinetic isotope effect. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, which can make it more resistant to metabolic cleavage by enzymes like the cytochrome P450 system. This property can be exploited to enhance the metabolic stability of a compound.

For research tracers, deuterium labeling provides a way to differentiate the administered compound from its endogenous counterparts using mass spectrometry. The mass shift allows for precise quantification in complex biological matrices. The introduction of a trideuteromethyl (-CD3) group is a common strategy. rsc.org This can be achieved through several synthetic methods:

Use of Deuterated Building Blocks: As described for LY 487379-d3, incorporating a small, deuterated reagent like iodomethane-d3 early in the synthesis is a straightforward and widely used approach.

Late-Stage Hydrogen Isotope Exchange (HIE): In some cases, deuterium can be introduced into the molecule at a later synthetic stage. This involves exchanging specific C-H bonds with C-D bonds using a deuterium source (like D2O) and a catalyst. This method is advantageous for labeling complex molecules without having to re-synthesize them from the beginning.

Rational Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies in Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. frontiersin.orgyoutube.com For mGluR2 PAMs like LY 487379, SAR studies have been crucial for identifying key structural features required for potency, selectivity, and favorable pharmacokinetic properties. nih.govnih.gov Numerous research programs have synthesized and evaluated analogs based on the LY 487379 scaffold to probe these relationships. nih.gov

Key areas of the LY 487379 scaffold that have been explored in SAR studies include:

The Phenyl-Sulfonamide Core: Modifications to the substituents on the phenyl ring and the nature of the sulfonamide group can significantly impact potency and selectivity.

The Linker and Pyridine Ring: The length and flexibility of the methylene (B1212753) linker and substitutions on the pyridine ring are critical for optimal interaction with the allosteric binding site on the mGluR2 receptor.

The Phenoxy Moiety: Altering the substituents on the terminal phenoxy ring can influence both binding affinity and physicochemical properties such as solubility and brain penetration.

The SAR for allosteric modulators can often be "steep," where minor structural modifications lead to a dramatic loss of activity. nih.gov This underscores the highly specific nature of the binding interaction within the complex transmembrane domain of the receptor. nih.govbiorxiv.org

Table 1: Exemplary Structure-Activity Relationship Data for mGluR2 PAMs This table is a representative example based on typical findings in the field and does not depict specific, cited data points for direct LY487379 analogs.

Modification SiteStructural ChangeEffect on mGluR2 Potency (EC50)
Phenoxy Ring Removal of 2-methoxy groupSignificant decrease
Addition of 4-fluoro groupModerate increase
Central Phenyl Ring Introduction of a chloro groupVariable; position-dependent
Sulfonamide Group Replacement with an amideGeneral decrease
Pyridine Ring Substitution at 2-positionOften leads to loss of activity

Development of Research Probes Based on the LY 487379 Scaffold

The chemical scaffold of a potent and selective molecule like LY 487379 is an excellent starting point for the development of sophisticated research probes to further investigate receptor biology. These probes are designed to identify binding sites, visualize receptors in tissues, or quantify receptor density in vivo.

Photoaffinity Probes: One important class of research tools is photoaffinity labels. These are molecules that incorporate a photo-reactive group (like a diazirine) and often a "clickable" handle (like an alkyne). nih.gov A probe based on the LY 487379 scaffold would be designed to first bind to the mGluR2 allosteric site. Upon exposure to UV light, the photo-reactive group is activated, forming a highly reactive species that covalently bonds to nearby amino acid residues within the binding pocket. The "clickable" handle then allows for the attachment of a reporter tag, such as a fluorophore or biotin, enabling researchers to isolate and identify the specific receptor protein and its ligand-binding domain. nih.gov

Imaging Probes (PET Ligands): Positron Emission Tomography (PET) is a powerful in-vivo imaging technique that allows for the visualization and quantification of molecular targets in the living brain. To create a PET ligand, a molecule's structure is modified to incorporate a positron-emitting isotope, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]). nih.govnih.govbiorxiv.org While no PET ligand has been developed directly from LY 487379, other mGluR2 PAMs with different core structures have been successfully radiolabeled and used for this purpose. nih.govbiorxiv.org A conceptual strategy to adapt the LY 487379 scaffold would involve replacing a specific atom with its radioactive counterpart, for example, by synthesizing a fluoro-analog that could be labeled with [¹⁸F]. Such a probe would allow for the non-invasive study of mGluR2 density and occupancy in preclinical models and potentially in human subjects, providing critical information about the receptor's role in neuropsychiatric disorders. nih.gov

Role As a Pharmacological Research Probe and Tool in Systems Neuroscience

Applications in Target Validation Studies for mGluR2 and Associated Pathways

LY 487379 has been instrumental in validating mGluR2 as a therapeutic target for various neuropsychiatric disorders. As a selective mGluR2 PAM, it enhances the receptor's response to the endogenous ligand, glutamate (B1630785), without directly activating it. This mechanism has allowed researchers to dissect the specific contributions of mGluR2 from the closely related mGluR3, for which many orthosteric agonists show little selectivity. medchemexpress.comnih.gov

Studies utilizing LY 487379 have confirmed the role of mGluR2 in modulating glutamate release. By potentiating the natural, activity-dependent activation of mGluR2, LY 487379 helps to reduce excessive glutamate release under pathological conditions while having minimal impact on basal glutamate levels. researchgate.net This state-dependent action is a key feature that has been explored in target validation studies.

Furthermore, research with LY 487379 has helped to identify the specific amino acid residues within the transmembrane domain of the mGluR2 that are critical for the activity of allosteric modulators. nih.govresearchgate.net These mutagenesis studies have not only validated the binding site for this class of compounds but have also provided a deeper understanding of the receptor's structure and the mechanics of allosteric modulation, paving the way for the design of new therapeutic agents. nih.gov The specificity of LY 487379's action on mGluR2 has been crucial in confirming that the antipsychotic-like effects observed with less selective group II mGluR agonists are indeed mediated through mGluR2. nih.govresearchgate.net

Utility in Modeling Disease Pathophysiology in Preclinical Research

LY 487379 has been extensively used in preclinical models to investigate the pathophysiology of several central nervous system disorders. Its ability to modulate glutamatergic signaling has made it a valuable tool for exploring conditions where glutamate dysregulation is a key feature.

In preclinical models of schizophrenia, LY 487379 has demonstrated efficacy in mitigating cognitive deficits and psychosis-like behaviors. nih.govresearchgate.net For example, it has been shown to improve cognitive flexibility and behavioral inhibition in rats. medchemexpress.comnih.gov It also reverses amphetamine-induced deficits in prepulse inhibition and inhibits phencyclidine (PCP)-induced hyperlocomotion, behaviors considered analogous to aspects of schizophrenia. researchgate.net

The compound has also been employed in models of stress-related disorders. Research has shown that chronic stress can lead to a downregulation of mGluR2, resulting in glutamate overflow in areas like the hippocampus. nih.govresearchgate.net LY 487379 can reverse the behavioral and synaptic dysfunctions induced by chronic stress in animal models, highlighting the role of mGluR2 in resilience and adaptation to stress. nih.govuniroma1.it

In the context of Parkinson's disease, LY 487379 has been investigated for its potential to alleviate L-DOPA-induced dyskinesia. researchgate.netbohrium.com Studies in rodent and primate models have shown that positive allosteric modulation of mGluR2 can reduce these motor complications, providing further evidence for the involvement of the glutamatergic system in the pathophysiology of Parkinson's disease treatment side effects. researchgate.net Additionally, its anxiolytic properties have been demonstrated in various preclinical models. researchgate.netwikipedia.org

Table 1: Application of LY 487379 in Preclinical Disease Models

Disease Model Key Findings References
Schizophrenia Improves cognitive flexibility and behavioral inhibition. Reverses phencyclidine (PCP)- and amphetamine-induced behavioral deficits. medchemexpress.comresearchgate.netnih.gov
Stress-Induced Disorders Reverses behavioral maladaptation and synaptic dysfunction caused by chronic restraint stress. nih.govresearchgate.netuniroma1.it
Parkinson's Disease Alleviates L-DOPA-induced dyskinesia in MPTP-lesioned marmosets and 6-OHDA-lesioned rats. researchgate.netbohrium.com
Anxiety Demonstrates anxiolytic effects in preclinical studies. researchgate.netwikipedia.org

| Alcohol Use Disorder | Decreases relapse-like alcohol consumption in a rat model. | researchgate.net |

Comparative Studies with Other mGluR Modulators and Research Ligands

The unique profile of LY 487379 as a selective mGluR2 PAM is best understood through comparative studies with other mGluR modulators. Unlike orthosteric agonists such as LY 354740 and LY 379268, which bind directly to the glutamate recognition site and activate both mGluR2 and mGluR3, LY 487379 binds to a distinct allosteric site and is selective for mGluR2. nih.govresearchgate.netresearchgate.net This selectivity has been a significant advantage in research, allowing for the isolation of mGluR2's specific functions.

Orthosteric agonists can sometimes lead to undesirable side effects due to their broad and continuous activation of receptors. researchgate.net In contrast, PAMs like LY 487379 offer a more subtle and potentially safer mode of action by only enhancing the receptor's activity in the presence of endogenous glutamate, thus preserving the natural patterns of synaptic transmission. researchgate.netnih.gov

LY 487379 was one of the first selective mGluR2 PAMs to be identified and has served as a prototype for this class of compounds. nih.gov Subsequent research has led to the development of other mGluR2 PAMs, such as Biphenyl-indanone A (BINA), which has a different chemical structure but shares the ability to selectively modulate mGluR2. nih.govnih.gov Comparative studies with these different chemical scaffolds have helped to establish that the observed anti-parkinsonian and antipsychotic-like effects are likely a class effect of mGluR2 positive allosteric modulation, rather than an off-target effect of a specific molecule. researchgate.net

Table 2: Comparison of LY 487379 with Other mGluR Modulators

Compound Mechanism of Action Receptor Selectivity Key Characteristics
LY 487379 Positive Allosteric Modulator (PAM) Selective for mGluR2 over mGluR3 Potentiates endogenous glutamate signaling; state-dependent action. medchemexpress.comresearchgate.net
LY 354740 / LY 379268 Orthosteric Agonist Non-selective for mGluR2 and mGluR3 Directly activates the receptor, mimicking glutamate. researchgate.netresearchgate.net

| BINA | Positive Allosteric Modulator (PAM) | Selective for mGluR2 | Structurally distinct from LY 487379; used to confirm class effects. nih.govnih.gov |

Contribution to Understanding Glutamatergic Neurotransmission and Synaptic Plasticity in Experimental Models

LY 487379 has significantly contributed to the understanding of glutamatergic neurotransmission by allowing for the specific modulation of presynaptic mGluR2 autoreceptors. These receptors act as a negative feedback mechanism, inhibiting glutamate release. nih.govfrontiersin.org Studies using LY 487379 in human cortical slices have shown that activation of group II mGluRs, consistent with the action of LY 487379 on mGluR2, leads to an inhibition of excitatory synaptic transmission primarily through a presynaptic mechanism. frontiersin.org

The compound has been particularly useful in studying synaptic plasticity, the cellular basis for learning and memory, which includes processes like long-term potentiation (LTP) and long-term depression (LTD). frontiersin.orgwikipedia.org In models of chronic stress, where synaptic function is impaired, LY 487379 has been shown to reverse the effects of chronic stress on glutamatergic transmission in the dentate gyrus. nih.govresearchgate.net Specifically, it normalizes the increased frequency of spontaneous excitatory postsynaptic currents (sEPSCs) and restores the paired-pulse ratio, which is indicative of a restored probability of neurotransmitter release. uniroma1.it This demonstrates the crucial role of mGluR2 in maintaining synaptic homeostasis and plasticity under challenging conditions. By providing a tool to selectively enhance mGluR2 function, LY 487379 has helped to clarify how this receptor contributes to the dynamic regulation of synaptic strength and the resilience of neural circuits. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Novel Biological Targets and Off-Target Effects in Research Contexts

While LY 487379 is noted for its selectivity for mGluR2, particularly over other mGlu receptor subtypes like mGluR3, mGluR5, and mGluR7, the full spectrum of its molecular interactions within a complex biological system remains an area for deeper investigation. tocris.com Future research must extend beyond primary binding assays to systematically profile the compound against a comprehensive panel of G protein-coupled receptors (GPCRs), ion channels, and enzymes. This is crucial to unmask any potential off-target effects that could influence experimental outcomes and their interpretation.

A significant unanswered question lies in the compound's interaction with receptor heteromers. It is now understood that mGluR2 can form functional heterodimers with other receptors, such as mGluR4 or the serotonin (B10506) 5-HT2A receptor. wikipedia.orgnih.gov These heteromeric complexes can exhibit pharmacological properties distinct from their constituent homodimers. wikipedia.orgelifesciences.org A critical avenue of future research is to determine whether LY 487379-d3 Hydrochloride differentially modulates these mGluR2-containing heterodimers. Understanding these interactions could reveal novel signaling pathways and provide explanations for the complex in vivo effects of mGluR2 modulation. Does the allosteric modulation by LY 487379-d3 affect the cooperativity or signaling bias of an mGluR2/mGluR3 heterodimer, for instance? nih.gov Answering such questions is vital for a complete understanding of its biological activity.

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

The advent of "omics" technologies offers a powerful, unbiased approach to comprehensively map the downstream consequences of mGluR2 modulation by this compound.

Genomics and Transcriptomics: Future studies could leverage genomic and transcriptomic analyses to identify genes whose expression is altered following treatment with the compound in various cell types or brain regions. This could reveal entire signaling cascades and adaptive responses initiated by mGluR2 activation, pointing to novel therapeutic targets or biomarkers. For example, are there specific genetic variants in the GRM2 gene (which encodes mGluR2) that predict a stronger or weaker response to allosteric modulation? nih.gov

Proteomics: Proteomic strategies can identify the network of proteins that interact directly or indirectly with mGluR2. nih.govnih.gov By applying techniques like co-immunoprecipitation followed by mass spectrometry in the presence of LY 487379-d3, researchers could map the mGluR2 "interactome." This can uncover novel scaffolding proteins, signaling partners, or effector enzymes whose association with the receptor is state-dependent (i.e., altered by the conformational change induced by the PAM). nih.gov

Metabolomics: Metabolomics provides a snapshot of the metabolic state of a cell or tissue. Modulating a key receptor like mGluR2, which regulates neurotransmitter release, will undoubtedly have downstream metabolic consequences. Future metabolomic studies could track changes in key neurotransmitters, energy metabolites, and lipids in response to LY 487379-d3, providing a functional readout of receptor engagement and its impact on neuronal activity.

A key unanswered question is how these different omics datasets can be integrated to build a cohesive, multi-level model of mGluR2 PAM activity, from gene to function.

Advancements in In Vitro and Ex Vivo Model Systems for Studying LY 487379-d3

Current research on mGluR modulators often relies on established in vitro models like recombinant cell lines (e.g., HEK293) and ex vivo preparations such as brain slices. While valuable, these systems have limitations. The future of research in this area will depend on the adoption of more physiologically relevant models.

A major advancement lies in the use of human-induced pluripotent stem cell (hiPSC)-derived neurons and brain organoids. nih.govfrontiersin.orgnih.gov These three-dimensional cultures can recapitulate aspects of human brain development and cytoarchitecture, offering a superior platform to study the effects of compounds like LY 487379-d3 in a human genetic context. nih.gov Brain organoids can be used to model neurodevelopmental disorders and investigate how mGluR2 modulation might correct pathological phenotypes. nih.govnih.gov

Key questions that can be addressed with these advanced models include: How does chronic exposure to an mGluR2 PAM affect synaptic development and network formation in a human cortical organoid? Do patient-derived organoids with specific genetic mutations show a differential response to LY 487379-d3 compared to controls? However, it is important to acknowledge the limitations of current organoid technology, such as the lack of vascularization and mature immune cells, which are critical factors in many neurological diseases. frontiersin.org

Potential for Development of Next-Generation Research Tools Based on this compound

The chemical scaffold of LY 487379 serves as a valuable starting point for the development of next-generation research tools. wikipedia.org Medicinal chemistry efforts can build upon this structure to create new molecules with tailored properties.

One exciting direction is the development of photopharmacology tools, or "photoswitchable" ligands. nih.govresearchgate.net By incorporating a photo-responsive moiety (like an azobenzene (B91143) group) into the LY 487379 scaffold, it may be possible to create a molecule whose activity can be turned on and off with specific wavelengths of light. researchgate.netresearchgate.net This would grant researchers unprecedented spatiotemporal control over mGluR2 signaling in brain slices or even in vivo, allowing for precise dissection of neural circuits.

Another avenue is the creation of fluorescently-tagged or radiolabeled versions of LY 487379. These probes could be used to visualize the receptor's localization, trafficking, and density in real-time using advanced microscopy or imaging techniques like Positron Emission Tomography (PET).

Furthermore, the structure of LY 487379 can inform the design of biased allosteric modulators (BAMs) . nih.gov These are compounds that not only enhance the effect of the natural ligand but also bias the receptor to signal through a specific intracellular pathway (e.g., favoring G-protein signaling over β-arrestin pathways). Developing BAMs based on the LY 487379 scaffold could help untangle the distinct physiological roles of different mGluR2 signaling cascades. nih.govbiorxiv.org

Methodological Innovations in Preclinical Investigation of mGluR Modulators

Translating preclinical findings into clinical success is a major challenge in drug development. patsnap.com A key area of innovation involves the development and validation of translational biomarkers—measurable indicators that can be tracked in both animal models and human subjects to gauge target engagement and therapeutic response. nih.gov

For mGluR2 modulators, future preclinical studies should increasingly incorporate techniques like quantitative electroencephalography (qEEG) and event-related potentials (ERPs). nih.gov These neurophysiological readouts are sensitive to changes in neuronal network activity and can be directly compared between rodent studies and human clinical trials. nih.govnih.gov Similarly, the use of functional magnetic resonance imaging (fMRI) in animal models can help identify the precise brain circuits modulated by compounds like LY 487379-d3, providing data that can guide human imaging studies. nih.govresearchgate.net

An important unanswered question is which preclinical behavioral models have the best predictive validity for the cognitive and negative symptoms of disorders like schizophrenia, where mGluR2 modulators have been investigated. medchemexpress.comresearchgate.net Future methodological innovations must focus on refining these behavioral paradigms and co-registering them with translational biomarkers to improve the confidence and success rate of advancing novel mGluR modulators into the clinic. nih.gov

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compound C₂₁H₁₇D₃ClF₃N₂O₄S 491.93 Not Available
LY 487379 C₂₁H₁₉F₃N₂O₄S 452.45 353231-17-1

Table 2: List of Compounds Mentioned

Compound Name
LY 487379
This compound
LY 487379 Hydrochloride
AZD8529
SAR218645
Optogluram-2
Alloswitch-1
Azoglurax

Q & A

Q. What are the recommended analytical methods for characterizing the purity of LY 487379-d3 Hydrochloride in preclinical studies?

Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for purity analysis due to its high resolution and sensitivity. For example, validated RP-HPLC methods with UV detection (e.g., at 210–254 nm) can separate this compound from potential impurities, such as deuterium-free analogs or degradation byproducts. Ensure method validation includes specificity, linearity (e.g., R² ≥ 0.995), and precision (RSD < 2%) as per ICH guidelines. Accuracy can be confirmed via spike-recovery experiments in matrices like plasma or buffer solutions .

Q. How should researchers design experiments to optimize the synthesis of this compound?

Methodological Answer: Use factorial design to evaluate critical reaction parameters (e.g., temperature, pH, deuterium exchange efficiency). For isotopic labeling (deuterium at position 3), ensure rigorous control of reaction conditions to minimize isotopic scrambling. Post-synthesis, confirm deuteration levels via mass spectrometry (e.g., LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Kinetic studies (e.g., monitoring reaction progress via TLC or in-line spectroscopy) can identify optimal reaction termination points .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer: Conduct forced degradation studies (e.g., acidic/basic hydrolysis, thermal stress) followed by stability-indicating assays (RP-HPLC or UPLC). For example, discrepancies in degradation kinetics may arise from differences in buffer ionic strength or temperature control. Use statistical tools like ANOVA to compare datasets, and validate findings with orthogonal methods (e.g., FTIR for structural integrity checks). Reference standard calibration curves should be revalidated for each experimental condition .

Q. What experimental strategies are effective for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in vivo?

Methodological Answer: Employ physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and clearance. Validate models using in vivo data from rodent studies, with plasma and tissue samples analyzed via LC-MS/MS. For PD endpoints, correlate drug concentrations with biomarker levels (e.g., receptor occupancy via radioligand binding assays). Ensure dose-response studies include at least three dose levels to assess linearity and saturation effects .

Q. How can researchers validate a novel RP-HPLC method for simultaneous quantification of this compound and its metabolites?

Methodological Answer: Follow a stepwise validation protocol:

  • Specificity : Confirm baseline separation of analytes using spiked samples.
  • Linearity : Test over 80–120% of the expected concentration range (e.g., 1–100 µg/mL).
  • Accuracy/Precision : Perform intra-day and inter-day assays with RSD ≤ 2% and recovery 98–102%.
  • Robustness : Vary column temperature (±2°C) and mobile phase composition (±5% organic phase). Cross-validate with a reference method (e.g., LC-MS/MS) to ensure consistency .

Q. What are the critical considerations for designing stability studies of this compound in aqueous formulations?

Methodological Answer: Assess stability under accelerated conditions (40°C/75% RH for 6 months) and real-time storage (25°C/60% RH). Monitor parameters:

  • Chemical stability : Degradation products via RP-HPLC.
  • Physical stability : Particle size distribution (dynamic light scattering) and osmolality.
  • Isotopic integrity : Deuterium retention via high-resolution MS. Use experimental design (e.g., Box-Behnken) to evaluate interactions between pH, excipients, and temperature .

Methodological Resources

  • Analytical Validation : Reference ICH Q2(R1) guidelines for method validation parameters .
  • Isotopic Labeling : Protocols for deuterium incorporation and verification .
  • In Vivo Studies : Guidelines for PK-PD modeling and biomarker validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.